molecular formula C11H14N2O B13079580 1-(2-Methoxyethyl)-1H-indol-7-amine

1-(2-Methoxyethyl)-1H-indol-7-amine

Cat. No.: B13079580
M. Wt: 190.24 g/mol
InChI Key: WOMLLHUGNBJTBA-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-indol-7-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with a methoxyethyl group attached to the nitrogen atom at the 1-position and an amine group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-1H-indol-7-amine typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through a nucleophilic substitution reaction. For example, 2-methoxyethyl chloride can react with the indole nitrogen in the presence of a base such as sodium hydride.

    Amination at the 7-Position: The amine group at the 7-position can be introduced through a nitration-reduction sequence. Nitration of the indole ring at the 7-position followed by reduction of the nitro group to an amine can achieve this transformation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1H-indol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or sulfonylated indole derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-indol-7-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenoxyethyl)-1H-indol-7-amine: Similar structure but with a phenoxyethyl group instead of a methoxyethyl group.

    2-Methoxyethanol: A simpler compound with a methoxyethyl group but lacking the indole core.

Uniqueness

1-(2-Methoxyethyl)-1H-indol-7-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its methoxyethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(2-methoxyethyl)indol-7-amine

InChI

InChI=1S/C11H14N2O/c1-14-8-7-13-6-5-9-3-2-4-10(12)11(9)13/h2-6H,7-8,12H2,1H3

InChI Key

WOMLLHUGNBJTBA-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C(=CC=C2)N

Origin of Product

United States

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